3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

CAS No.: 1408075-28-4

Cat. No.: VC2719903

Molecular Formula: C8H14O4

Molecular Weight: 174.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1408075-28-4 |

|---|---|

| Molecular Formula | C8H14O4 |

| Molecular Weight | 174.19 g/mol |

| IUPAC Name | 3,3-dimethoxy-1-methylcyclobutane-1-carboxylic acid |

| Standard InChI | InChI=1S/C8H14O4/c1-7(6(9)10)4-8(5-7,11-2)12-3/h4-5H2,1-3H3,(H,9,10) |

| Standard InChI Key | IFTGAPGNKSGXOF-UHFFFAOYSA-N |

| SMILES | CC1(CC(C1)(OC)OC)C(=O)O |

| Canonical SMILES | CC1(CC(C1)(OC)OC)C(=O)O |

Introduction

Fundamental Characteristics

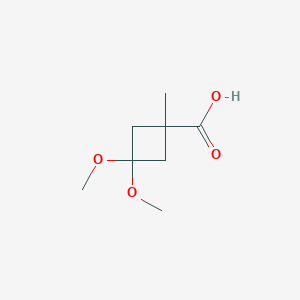

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is a specialized organic compound featuring a cyclobutane ring structure with two methoxy groups at the 3-position and a carboxylic acid functional group at the 1-position, which also bears a methyl group. The compound is identified by the Chemical Abstracts Service (CAS) registry number 1408075-28-4, enabling precise identification in chemical databases and literature .

The molecular formula of the compound is C8H14O4, indicating the presence of eight carbon atoms, fourteen hydrogen atoms, and four oxygen atoms in its structure. The structural complexity and functional group arrangement contribute to its unique chemical properties and versatility in organic synthesis.

Physical and Chemical Properties

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid possesses distinct physicochemical properties that influence its behavior in chemical reactions and pharmaceutical applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid

The compound exhibits moderate lipophilicity as indicated by its LogP value of approximately 0.3, suggesting a balance between hydrophilic and lipophilic properties . This characteristic is particularly important in pharmaceutical applications as it influences membrane permeability and bioavailability. The presence of one hydrogen bond donor and four hydrogen bond acceptors contributes to its potential for intermolecular interactions, affecting its solubility in various solvents and its ability to interact with biological targets .

Structural Characteristics

The structural uniqueness of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid stems from its cyclobutane core, which provides a rigid scaffold with distinctive geometric constraints. The cyclobutane ring is a four-membered carbocyclic structure that exhibits significant ring strain, making it energetically reactive compared to larger ring systems.

The compound features two methoxy groups (−OCH3) at the 3-position, creating a geminal dimethoxy arrangement. This structural feature introduces specific electronic effects and steric influences that impact the compound's reactivity patterns. Additionally, the presence of a methyl group at the 1-position, adjacent to the carboxylic acid group, introduces chirality at this carbon center, potentially leading to stereochemical considerations in its reactions and applications .

The carboxylic acid functionality (−COOH) provides a versatile reactive site for various transformations, including esterification, amidation, and reduction reactions. This functional group also contributes to the compound's acidic properties and its ability to form salts with appropriate bases.

Synthesis Methods

The synthesis of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid typically involves careful manipulation of organic precursors under controlled conditions. While specific synthetic routes may vary, general approaches often require precise temperature control and extended reaction times to achieve optimal yields and purity.

One common synthetic approach involves maintaining specific temperature ranges (typically between 75-80°C) for prolonged periods (up to 120 hours) while ensuring continuous stirring to facilitate complete reaction. The synthetic strategies generally focus on constructing the cyclobutane core with appropriate functionalization at the designated positions.

The ester derivative of this compound, methyl 3,3-dimethoxy-1-methylcyclobutanecarboxylate (CAS: 1523570-99-1), can be converted to the corresponding carboxylic acid through hydrolysis reactions, providing an alternative synthetic pathway . This approach may involve basic hydrolysis followed by acidification to obtain the free carboxylic acid.

Applications in Organic Chemistry

3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid has demonstrated significant utility across multiple domains of chemical research and industrial applications. Its versatile structure makes it a valuable building block in the synthesis of complex organic molecules.

Pharmaceutical Applications

In pharmaceutical research, this compound serves as a key intermediate in the development of novel therapeutic agents. The cyclobutane motif provides a rigid scaffold that can influence the three-dimensional orientation of pharmacophoric groups, potentially enhancing binding affinity and selectivity for biological targets .

The compound's structural features allow for selective modifications, enabling the creation of diverse chemical libraries for drug discovery programs. Additionally, the cyclobutane ring can undergo ring-opening reactions, providing access to functionalized acyclic structures with potential biological activities .

Agrochemical Applications

In the agrochemical sector, 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid contributes to the development of crop protection agents, including herbicides, fungicides, and insecticides. The compound's reactive functional groups enable structural elaboration to create molecules with specific agricultural applications.

Specialty Chemicals Development

Beyond pharmaceutical and agrochemical applications, this compound finds use in the synthesis of specialty chemicals, including materials with specific optical, electronic, or mechanical properties. The controlled modification of the cyclobutane core and its functional groups enables the creation of tailored molecules for specialized industrial purposes .

Chemical Reactivity

The reactivity profile of 3,3-Dimethoxy-1-methylcyclobutanecarboxylic acid is largely determined by its functional groups and structural features. Understanding these reactivity patterns is essential for its effective utilization in synthetic applications.

Carboxylic Acid Reactivity

As a carboxylic acid, the compound readily undergoes typical acid-mediated transformations, including:

-

Esterification: Reaction with alcohols to form esters, which may proceed under acidic catalysis or via activated intermediates.

-

Amidation: Conversion to amides through reaction with amines, often requiring activation of the carboxylic acid group.

-

Reduction: Reduction to primary alcohols using appropriate reducing agents such as lithium aluminum hydride.

-

Salt Formation: Reaction with bases to form carboxylate salts, enhancing water solubility.

Cyclobutane Ring Reactivity

The cyclobutane core exhibits characteristic reactivity patterns influenced by ring strain:

-

Ring-Opening Reactions: The strained four-membered ring can undergo ring-opening under various conditions, providing access to functionalized acyclic compounds .

-

Cycloadditions: Participation in cycloaddition reactions to generate more complex polycyclic structures.

-

Functional Group Manipulation: Selective transformations of the substituents on the cyclobutane ring to introduce additional functionality .

Methoxy Group Reactivity

The geminal dimethoxy groups at the 3-position can participate in various transformations:

-

Hydrolysis: Conversion to carbonyl compounds under acidic conditions.

-

Etherification: Further modification of the methoxy groups to introduce other alkoxy or aryloxy substituents.

-

Coordination: Potential coordination with Lewis acids through the oxygen atoms of the methoxy groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume